molecular formula C21H16ClN5O2 B2357693 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-07-8

7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2357693
CAS No.: 923461-07-8
M. Wt: 405.84
InChI Key: MDJCOCSEQCOPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a tolyl group attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenyl, methyl, and tolyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCOCSEQCOPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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